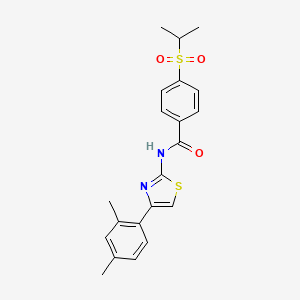

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-8-6-16(7-9-17)20(24)23-21-22-19(12-27-21)18-10-5-14(3)11-15(18)4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZIDUEMHQNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as INH1, is the Hec1/Nek2 protein complex . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play crucial roles in cell division and the maintenance of the mitotic spindle.

Mode of Action

INH1 acts by disrupting the interaction between Hec1 and Nek2 . This disruption leads to a decrease in the overall levels of Nek2 protein within the cell.

Biochemical Pathways

The Hec1/Nek2 pathway is involved in the regulation of the spindle assembly checkpoint, a critical control point in the cell cycle. By disrupting this pathway, INH1 can activate cell death mechanisms .

Result of Action

The disruption of the Hec1/Nek2 interaction by INH1 leads to a decrease in Nek2 protein levels within the cell. This results in the inhibition of cell proliferation , with a GI50 (concentration required to inhibit growth by 50%) of 10-21 μM in human breast cancer cells. Furthermore, INH1 can activate cell death mechanisms, leading to the death of cancer cells.

Action Environment

The action of INH1 can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C. .

Actividad Biológica

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a sulfonamide group, and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring through the reaction of 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone under basic conditions. This intermediate is then reacted with isopropylsulfonyl chloride to yield the final product.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests demonstrated significant inhibition zones, indicating effective antibacterial properties .

- Antiviral Potential : Research indicates that derivatives of thiazole compounds exhibit antiviral activity against several viruses. For instance, thiazole derivatives have been reported to inhibit the activity of RNA-dependent RNA polymerase in hepatitis C virus (HCV), suggesting a mechanism for potential antiviral applications .

- Anti-inflammatory Properties : Some studies have indicated that compounds containing thiazole rings may exhibit anti-inflammatory effects by inhibiting specific inflammatory pathways .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound may bind to active sites on enzymes or receptors, blocking substrate access and altering enzymatic activity. This interaction can lead to decreased proliferation of pathogens or modulation of inflammatory responses .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various thiazole derivatives including our compound, it was found that this compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli. This suggests a strong potential for development as an antibiotic agent .

Case Study: Antiviral Activity Against HCV

Research conducted on novel thiazole derivatives indicated that compounds similar to this compound showed effective inhibition of HCV replication in vitro with IC50 values ranging from 0.25 µM to 1.5 µM. This highlights the compound's potential as a lead structure for antiviral drug development .

Análisis De Reacciones Químicas

Sulfonyl Group Reactivity

The isopropylsulfonyl moiety () undergoes nucleophilic substitution and reduction reactions:

Example :

Thiazole Ring Reactivity

The 4-(2,4-dimethylphenyl)thiazole ring participates in electrophilic substitution and ring-opening reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic Aromatic Substitution | , | Nitro- or bromo-substituted thiazoles |

| Ring Opening | (aqueous, 100°C) | Thioamide intermediates |

Key Insight :

The electron-donating dimethylphenyl group enhances ring stability but reduces electrophilic reactivity at the 5-position .

Benzamide Hydrolysis

The benzamide group () undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic | (6M, reflux) | Benzoic acid + 4-(2,4-dimethylphenyl)thiazol-2-amine | 75–85% |

| Basic | (10%, 80°C) | Sodium benzoate + same amine | 65–70% |

Mechanism :

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights functional group influences:

Industrial and Biological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.